Hpk1-IN-25

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

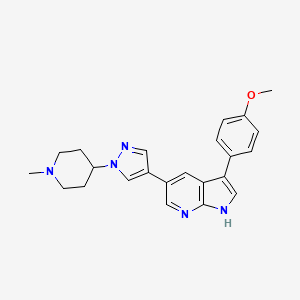

Molecular Formula |

C23H25N5O |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-5-[1-(1-methylpiperidin-4-yl)pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine |

InChI |

InChI=1S/C23H25N5O/c1-27-9-7-19(8-10-27)28-15-18(13-26-28)17-11-21-22(14-25-23(21)24-12-17)16-3-5-20(29-2)6-4-16/h3-6,11-15,19H,7-10H2,1-2H3,(H,24,25) |

InChI Key |

BTKNLDIWKHQYBY-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)N2C=C(C=N2)C3=CC4=C(NC=C4C5=CC=C(C=C5)OC)N=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Hpk1-IN-25: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the mitogen-activated protein kinase kinase kinase kinase (MAP4K) family, has emerged as a critical negative regulator of immune responses, particularly in T-cells.[1][2] Its role in dampening T-cell receptor (TCR) signaling makes it a compelling target for cancer immunotherapy.[3][4] By inhibiting HPK1, the aim is to restore and enhance the anti-tumor immune response. Hpk1-IN-25 is a potent and selective small molecule inhibitor of HPK1, identified as a promising candidate for further preclinical and clinical investigation. This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of this compound and related compounds.

Discovery and Synthesis

This compound, also referred to as "example 94" in patent literature, belongs to a class of pyrrolo[2,3-b]pyridine and pyrrolo[2,3-b]pyrazine derivatives designed as HPK1 inhibitors.[5][6] The discovery of this class of inhibitors likely involved high-throughput screening of compound libraries followed by structure-activity relationship (SAR) studies to optimize potency and selectivity.[7]

Chemical Synthesis

The synthesis of this compound and its analogs generally follows a convergent synthetic route. While the specific details for this compound are proprietary, a general synthetic scheme for related 7H-pyrrolo[2,3-d]pyrimidine derivatives has been described.[4][8] The core scaffold is typically constructed through a series of cyclization and functionalization reactions. A representative, though not specific, synthetic approach is outlined below.

Experimental Protocol: General Synthesis of Pyrrolo[2,3-b]pyridine Core

A common method for the synthesis of the pyrrolo[2,3-b]pyridine core involves the palladium-catalyzed Sonogashira coupling of a substituted 2-aminopyridine with a terminal alkyne. This is followed by a cyclization reaction to form the pyrrole ring. Subsequent functionalization at various positions of the core structure allows for the introduction of different substituents to optimize the compound's properties.

-

Sonogashira Coupling: A mixture of a di-substituted 2-aminopyridine (1 equivalent), a terminal alkyne (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a copper(I) salt like CuI (0.1 equivalents) in a suitable solvent (e.g., a mixture of toluene and water) is degassed and heated under an inert atmosphere. A base, such as triethylamine or diisopropylamine, is added, and the reaction is stirred at an elevated temperature until completion.

-

Cyclization: The resulting 2-amino-3-alkynylpyridine is then subjected to a cyclization reaction to form the pyrrolo[2,3-b]pyridine core. This can be achieved by heating in the presence of a base, such as potassium tert-butoxide, in a high-boiling solvent like N,N-dimethylformamide (DMF).

-

Functionalization: The core structure can be further modified. For instance, the pyrrole nitrogen can be alkylated or arylated, and other positions on the pyridine and pyrrole rings can be halogenated and subsequently used for cross-coupling reactions to introduce a variety of substituents.

-

Final Compound Synthesis: The final step typically involves the coupling of a functionalized pyrrolo[2,3-b]pyridine intermediate with another key building block, often via a nucleophilic aromatic substitution or a cross-coupling reaction, to yield the final inhibitor.

-

Purification: The final product is purified by standard techniques such as column chromatography on silica gel, followed by recrystallization or preparative HPLC to yield the pure compound. The structure and purity are confirmed by analytical methods such as NMR, LC-MS, and HRMS.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the kinase activity of HPK1. The primary mechanism of action of HPK1 inhibitors is the competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of its downstream substrates.[2]

HPK1 Signaling Pathway

HPK1 is a key negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the immunological synapse and becomes activated. Activated HPK1 then phosphorylates SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[2][9] This phosphorylation event leads to the recruitment of the 14-3-3 protein, which ultimately results in the ubiquitination and proteasomal degradation of SLP-76. The degradation of SLP-76 dampens the TCR signaling cascade, leading to reduced T-cell activation, proliferation, and cytokine production (e.g., IL-2).[2] By inhibiting HPK1, this compound prevents the phosphorylation and subsequent degradation of SLP-76, thereby sustaining TCR signaling and enhancing T-cell effector functions.

Quantitative Data

The following tables summarize the key quantitative data for this compound and representative compounds from the same class.

| Compound | HPK1 IC50 (nM) | Reference |

| This compound (example 94) | 129 | [5] |

| Assay Type | Endpoint | Typical Potency Range for HPK1 Inhibitors | Reference |

| Cellular pSLP-76 Assay | EC50 | 10 - 500 nM | [9] |

| IL-2 Release Assay | EC50 | 50 - 1000 nM | [9] |

| Kinase Selectivity Panel | S-Score (10) | < 0.05 | [10] |

Experimental Protocol: HPK1 Kinase Inhibition Assay (Biochemical)

This assay determines the in vitro potency of a compound against the HPK1 enzyme.

-

Reagents and Materials: Recombinant human HPK1 enzyme, a suitable substrate (e.g., myelin basic protein or a synthetic peptide), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. The inhibitor (this compound) is serially diluted to various concentrations. b. The HPK1 enzyme is incubated with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature in a kinase reaction buffer. c. The kinase reaction is initiated by the addition of the substrate and ATP. d. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C. e. The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using a luminescence-based detection reagent.

-

Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.

Experimental Protocol: Cellular pSLP-76 Target Engagement Assay

This assay measures the ability of an inhibitor to block HPK1 activity within a cellular context.

-

Cell Line: Jurkat T-cells or primary human T-cells are commonly used.

-

Procedure: a. Cells are pre-incubated with serial dilutions of the inhibitor for a specified time (e.g., 1-2 hours). b. T-cell receptor signaling is stimulated using an anti-CD3 antibody. c. After a short stimulation period (e.g., 5-15 minutes), the cells are lysed. d. The level of phosphorylated SLP-76 (pSLP-76) in the cell lysate is quantified using a sensitive immunoassay, such as ELISA or a bead-based assay (e.g., AlphaLISA® or HTRF®).

-

Data Analysis: The pSLP-76 signal is normalized to the total protein concentration and plotted against the inhibitor concentration to determine the EC50 value.

Preclinical Development

While specific in vivo data for this compound is not publicly available, the preclinical development of HPK1 inhibitors typically involves assessing their pharmacokinetic (PK) properties and in vivo efficacy in syngeneic mouse tumor models.

Pharmacokinetics

The pharmacokinetic profile of a lead compound is crucial for its development. Key parameters evaluated include:

-

Absorption: Oral bioavailability is a desirable property.

-

Distribution: The volume of distribution indicates how the compound distributes into tissues.

-

Metabolism: In vitro and in vivo studies are conducted to identify major metabolites and metabolic pathways.

-

Excretion: The routes and rate of elimination of the compound and its metabolites are determined.

In Vivo Efficacy

The anti-tumor activity of HPK1 inhibitors is evaluated in syngeneic mouse models, where mice with a competent immune system are implanted with a tumor cell line.

Experimental Protocol: In Vivo Efficacy Study in a Syngeneic Mouse Model

-

Animal Model: A suitable mouse strain (e.g., C57BL/6) is inoculated with a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma).

-

Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment groups: vehicle control, the HPK1 inhibitor as a monotherapy, an immune checkpoint inhibitor (e.g., anti-PD-1) as a monotherapy, and the combination of the HPK1 inhibitor and the immune checkpoint inhibitor. The HPK1 inhibitor is typically administered orally.

-

Efficacy Endpoints:

-

Tumor Growth Inhibition (TGI): Tumor volume is measured regularly throughout the study. TGI is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

-

Survival: The overall survival of the mice in each group is monitored.

-

-

Pharmacodynamic (PD) Biomarkers: At the end of the study, tumors and spleens may be harvested to analyze immune cell infiltration and activation status (e.g., by flow cytometry) and to measure the levels of pSLP-76 in T-cells.

Conclusion

This compound is a promising HPK1 inhibitor with the potential to enhance anti-tumor immunity. Its development is based on a strong scientific rationale for targeting the HPK1 signaling pathway. Further preclinical studies are necessary to fully characterize its efficacy, safety, and pharmacokinetic profile to support its advancement into clinical trials. The methodologies and data presented in this guide provide a technical foundation for researchers and drug developers working in the field of immuno-oncology and kinase inhibitor development.

References

- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 3. The development of small-molecule inhibitors targeting HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. TW202039483A - Pyrrolo[2,3-b]pyridines as hpk1 inhibitor and the use thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]

Hpk1-IN-25: A Technical Guide to its Mechanism of Action in T Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T cell function. Its inhibition presents a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. Hpk1-IN-25 is a potent inhibitor of HPK1 with an enzymatic IC50 of 129 nM.[1][2] This technical guide delineates the mechanism of action of this compound in T cells, providing a comprehensive overview of the underlying signaling pathways, quantitative data from representative HPK1 inhibitors, and detailed experimental protocols for key assays.

The Role of HPK1 in T Cell Receptor (TCR) Signaling: A Negative Feedback Loop

Upon T cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to T cell activation, proliferation, and effector functions. HPK1 plays a pivotal role in dampening this signal, acting as an intracellular immune checkpoint.

The canonical TCR signaling pathway involves the activation of LCK and ZAP-70 tyrosine kinases, leading to the phosphorylation of key adaptor proteins, including Linker for Activation of T cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). This signalosome formation is crucial for downstream events such as calcium flux and activation of transcription factors like NFAT and AP-1, which drive the expression of pro-inflammatory cytokines such as Interleukin-2 (IL-2).

HPK1 is recruited to the TCR signaling complex and, upon activation, phosphorylates SLP-76 at a specific serine residue, Ser376.[3][4] This phosphorylation event creates a binding site for 14-3-3 proteins. The recruitment of 14-3-3 proteins to SLP-76 is thought to sterically hinder further downstream signaling and may lead to the ubiquitination and subsequent proteasomal degradation of SLP-76.[3][4] This action effectively terminates the TCR signal, thus attenuating T cell activation.

Mechanism of Action of this compound

This compound, as a potent HPK1 inhibitor, directly targets the kinase activity of HPK1. By binding to the ATP-binding pocket of HPK1, it prevents the phosphorylation of its downstream target, SLP-76. The inhibition of HPK1 by this compound and similar molecules leads to the following key effects in T cells:

-

Sustained TCR Signaling: By preventing the phosphorylation of SLP-76 at Ser376, this compound preserves the integrity of the TCR signalosome, leading to a more robust and sustained signal.

-

Enhanced T Cell Activation and Proliferation: The strengthened TCR signal translates into increased expression of T cell activation markers, such as CD69 and CD25, and enhanced T cell proliferation.

-

Increased Cytokine Production: Inhibition of HPK1 results in a significant increase in the production of key pro-inflammatory cytokines, including IL-2 and Interferon-gamma (IFN-γ), which are critical for an effective anti-tumor immune response.[3]

-

Synergy with Checkpoint Blockade: Pharmacological inhibition of HPK1 has been shown to synergize with anti-PD-1 therapy, suggesting a complementary mechanism to overcome T cell exhaustion.[5]

The following diagram illustrates the HPK1 signaling pathway in T cells and the mechanism of action of this compound.

Quantitative Data for HPK1 Inhibitors

Table 1: Biochemical Potency of Representative HPK1 Inhibitors

| Compound | HPK1 Enzymatic IC50 | Reference |

| This compound | 129 nM | [1][2] |

| Compound 1 | 120 nM | [3] |

| Compound 2 | ~20 nM | [3] |

| GNE-1858 | - | [5] |

| KHK-6 | 20 nM | [5] |

Table 2: Cellular Activity of Representative HPK1 Inhibitors in T Cells

| Compound | Assay | Cell Type | Readout | Effect | Reference |

| Compound 1 | pSLP-76 (Ser376) Inhibition | Jurkat T cells | IC50 | 120 nM | [3] |

| Compound 1 | IL-2 Production | Human PBMCs | EC50 | ~200 nM | [3] |

| Compound 1 | IFN-γ Production | Human PBMCs | - | Increased production | [3] |

| HPK1 Inhibitor | pSLP-76 (S376) Inhibition | Primary Human CD8+ T cells | IC50 | Concentration-dependent decrease | [6] |

| HPK1 Inhibitor | IL-2 Secretion | Primary Human CD8+ T cells | - | Concentration-dependent increase | [6] |

| HPK1 Inhibitor | IFN-γ Secretion | Primary Human CD8+ T cells | - | Increased secretion | [6] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of HPK1 inhibitors like this compound in T cells.

Biochemical HPK1 Kinase Assay (TR-FRET)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of HPK1.

-

Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay is used to detect the phosphorylation of a substrate peptide by HPK1.

-

Materials:

-

Recombinant human HPK1 enzyme.

-

Biotinylated peptide substrate (e.g., a peptide containing the SLP-76 Ser376 phosphorylation site).

-

Europium-labeled anti-phosphoserine antibody (donor).

-

Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin).

-

ATP.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Test compound (e.g., this compound) at various concentrations.

-

-

Procedure:

-

Add HPK1 enzyme to the wells of a microplate containing the test compound or DMSO vehicle control.

-

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the detection reagents (Europium-labeled anti-phosphoserine antibody and streptavidin-conjugated acceptor).

-

Incubate to allow for antibody-antigen binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the TR-FRET ratio and determine the IC50 value of the test compound by fitting the data to a dose-response curve.

-

Cellular Phospho-SLP-76 (Ser376) Assay

This assay measures the ability of an HPK1 inhibitor to block the phosphorylation of its direct target, SLP-76, in a cellular context.

-

Principle: T cells (e.g., Jurkat cells or primary human T cells) are stimulated to activate the TCR pathway, and the level of phosphorylated SLP-76 at Ser376 is quantified, typically by flow cytometry or ELISA.

-

Materials:

-

Jurkat T cells or isolated primary human T cells.

-

Cell culture medium.

-

T cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies).

-

Test compound (e.g., this compound) at various concentrations.

-

Fixation and permeabilization buffers.

-

Fluorescently labeled antibody specific for phospho-SLP-76 (Ser376).

-

Flow cytometer.

-

-

Procedure:

-

Pre-incubate T cells with various concentrations of the test compound or DMSO vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the T cells with anti-CD3/CD28 antibodies for a short period (e.g., 15-30 minutes) to induce SLP-76 phosphorylation.

-

Fix the cells with a suitable fixation buffer (e.g., paraformaldehyde).

-

Permeabilize the cells with a permeabilization buffer (e.g., methanol or a saponin-based buffer).

-

Stain the cells with the fluorescently labeled anti-phospho-SLP-76 (Ser376) antibody.

-

Acquire data on a flow cytometer.

-

Analyze the median fluorescence intensity (MFI) of the phospho-SLP-76 signal and determine the IC50 of the compound.

-

T Cell Proliferation Assay

This assay assesses the functional consequence of HPK1 inhibition on T cell proliferation.

-

Principle: T cell proliferation is measured in response to TCR stimulation in the presence or absence of an HPK1 inhibitor. Proliferation can be quantified by various methods, such as CFSE dye dilution or incorporation of a labeled nucleotide (e.g., BrdU or ³H-thymidine).

-

Materials:

-

Isolated primary human T cells.

-

CFSE (Carboxyfluorescein succinimidyl ester) dye.

-

T cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies).

-

Test compound (e.g., this compound) at various concentrations.

-

Cell culture medium.

-

Flow cytometer.

-

-

Procedure:

-

Label T cells with CFSE dye.

-

Culture the CFSE-labeled T cells in the presence of various concentrations of the test compound or DMSO vehicle control.

-

Stimulate the T cells with anti-CD3/CD28 antibodies.

-

Incubate the cells for several days (e.g., 3-5 days) to allow for cell division.

-

Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity.

-

Quantify the percentage of proliferated cells.

-

Cytokine Release Assay

This assay measures the effect of HPK1 inhibition on the production of key effector cytokines by T cells.

-

Principle: T cells are stimulated in the presence of an HPK1 inhibitor, and the concentration of secreted cytokines (e.g., IL-2, IFN-γ) in the culture supernatant is measured by ELISA or a multiplex bead-based assay (e.g., Luminex).

-

Materials:

-

Isolated primary human T cells or PBMCs.

-

T cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies).

-

Test compound (e.g., this compound) at various concentrations.

-

Cell culture medium.

-

ELISA kits or multiplex bead-based assay kits for the cytokines of interest.

-

Plate reader for ELISA or a Luminex instrument.

-

-

Procedure:

-

Culture T cells or PBMCs with various concentrations of the test compound or DMSO vehicle control.

-

Stimulate the cells with anti-CD3/CD28 antibodies.

-

Incubate the cells for a specified time (e.g., 24-72 hours).

-

Collect the cell culture supernatants.

-

Measure the concentration of cytokines in the supernatants according to the manufacturer's protocol for the chosen assay (ELISA or multiplex).

-

Determine the EC50 for cytokine enhancement.

-

Conclusion

This compound is a potent inhibitor of HPK1, a key negative regulator of T cell activation. Its mechanism of action involves the direct inhibition of HPK1 kinase activity, leading to the prevention of SLP-76 phosphorylation at Ser376. This restores and enhances TCR signaling, resulting in increased T cell activation, proliferation, and effector cytokine production. The data from representative HPK1 inhibitors and the detailed experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and characterize the therapeutic potential of this compound and other molecules in this class for cancer immunotherapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.org]

- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 4. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. arcusbio.com [arcusbio.com]

Hpk1-IN-25: A Technical Guide to a Novel Immunomodulatory Agent in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of anti-tumor immunity. Its inhibition represents a promising therapeutic strategy to enhance the efficacy of cancer immunotherapies. This technical guide provides an in-depth overview of Hpk1-IN-25, a small molecule inhibitor of HPK1, and its potential role in cancer immunology. While specific preclinical in vivo data for this compound is not extensively published, this document consolidates available biochemical data, outlines the broader mechanisms of HPK1 inhibition, and provides detailed experimental protocols to facilitate further research and development in this area.

Introduction to HPK1 in Cancer Immunology

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a crucial intracellular checkpoint that attenuates T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream adaptor proteins, such as SLP-76.[3][4] This phosphorylation event leads to the recruitment of the 14-3-3 protein, resulting in the ubiquitination and degradation of SLP-76, thereby dampening T-cell activation, proliferation, and cytokine production.[3]

In the tumor microenvironment, chronic antigen exposure and suppressive factors can lead to T-cell exhaustion, a state of dysfunction characterized by reduced effector functions. HPK1 activity contributes to this exhausted phenotype. Genetic knockout or pharmacological inhibition of HPK1 has been shown to reinvigorate T-cell responses, leading to enhanced tumor control in preclinical models.[5][6] Therefore, small molecule inhibitors targeting HPK1, such as this compound, are being actively investigated as a novel class of immuno-oncology agents.

This compound and Other HPK1 Inhibitors: Quantitative Data

This compound is a potent inhibitor of HPK1 with a reported enzymatic half-maximal inhibitory concentration (IC50) in the nanomolar range. While comprehensive in vivo efficacy data for this compound is limited in the public domain, the biochemical potency and data from other well-characterized HPK1 inhibitors provide a strong rationale for its further investigation.

Table 1: Biochemical Potency of Selected HPK1 Inhibitors

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | HPK1 | 129 | Enzymatic Assay | [7] |

| Compound 1 | HPK1 | <10 | Enzymatic Assay | [1] |

| NDI-101150 | HPK1 | Not Disclosed | - | [2] |

| BGB-15025 | HPK1 | Not Disclosed | - | [2] |

Table 2: Preclinical Efficacy of Representative HPK1 Inhibitors (Illustrative Examples)

| Compound | Cancer Model | Dosing | Outcome | Reference |

| Compound 1 | Syngeneic mouse models | Not Disclosed | Enhanced anti-tumor T-cell activity | [1] |

| NDI-101150 | Advanced solid tumors | Oral | Early signs of efficacy in Phase 1/2 trial | [2] |

| BGB-15025 | Advanced solid tumors | Oral | Objective response rate of 18.4% in combination with anti-PD-1 | [2] |

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of the HPK1 kinase domain. This prevents the autophosphorylation and activation of HPK1, thereby blocking its downstream signaling cascade.

By inhibiting HPK1, this compound prevents the phosphorylation of SLP-76, leading to the stabilization of the TCR signaling complex and sustained downstream signaling. This results in enhanced T-cell activation, increased production of effector cytokines such as IL-2 and IFN-γ, and augmented T-cell proliferation.

Experimental Protocols

The following section provides detailed methodologies for key experiments to evaluate the activity of this compound.

In Vitro HPK1 Kinase Assay

This protocol describes a biochemical assay to determine the in vitro potency of this compound against the HPK1 enzyme.

Materials:

-

Recombinant human HPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

ADP-Glo™ Kinase Assay kit

-

This compound

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).

-

Add 2 µL of recombinant HPK1 enzyme solution.

-

Add 2 µL of a substrate/ATP mix (containing MBP and ATP).

-

Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Read the luminescence on a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay: T-Cell Activation and Cytokine Production

This protocol assesses the effect of this compound on T-cell activation and cytokine release in primary human T-cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

CD3/CD28 Dynabeads or plate-bound anti-CD3/anti-CD28 antibodies

-

This compound

-

RPMI-1640 medium supplemented with 10% FBS

-

ELISA or Luminex kits for IL-2 and IFN-γ detection

-

Flow cytometer

-

Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, anti-CD69, anti-CD25)

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.

-

Stimulate the T-cells by adding CD3/CD28 Dynabeads or by plating on antibody-coated plates.

-

Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Cytokine Analysis:

-

Collect the cell culture supernatants.

-

Measure the concentrations of IL-2 and IFN-γ using ELISA or Luminex assays according to the manufacturer's instructions.

-

-

Activation Marker Analysis:

-

Harvest the cells and stain with fluorescently labeled antibodies against CD4, CD8, CD69, and CD25.

-

Analyze the expression of activation markers on CD4+ and CD8+ T-cell populations using a flow cytometer.

-

In Vivo Syngeneic Tumor Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of an HPK1 inhibitor in a syngeneic mouse model.

Materials:

-

Syngeneic mouse strain (e.g., C57BL/6)

-

Murine tumor cell line (e.g., MC38 colorectal adenocarcinoma)

-

This compound formulated for in vivo administration

-

Anti-PD-1 antibody (optional, for combination studies)

-

Calipers for tumor measurement

-

Materials for tissue processing and flow cytometry

Procedure:

-

Tumor Inoculation: Subcutaneously inject 1 x 10^6 MC38 cells into the flank of C57BL/6 mice.

-

Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Randomization and Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups:

-

Vehicle control

-

This compound (dose and schedule to be determined by pharmacokinetic studies)

-

Anti-PD-1 antibody

-

This compound in combination with anti-PD-1

-

-

Efficacy Assessment: Continue treatment and monitor tumor growth until tumors in the control group reach a predetermined endpoint. Record survival data.

-

Ex Vivo Analysis: At the end of the study, harvest tumors, spleens, and tumor-draining lymph nodes. Prepare single-cell suspensions for flow cytometric analysis of immune cell populations (e.g., CD4+, CD8+ T-cells, regulatory T-cells, myeloid-derived suppressor cells).

Logical Framework for HPK1 Inhibition in Cancer Immunology

The therapeutic rationale for targeting HPK1 is based on a clear logical framework that connects molecular inhibition to an enhanced anti-tumor immune response.

Conclusion and Future Directions

This compound is a promising small molecule inhibitor of HPK1 with the potential to enhance anti-tumor immunity. By blocking the negative regulatory function of HPK1 in T-cells, this compound can unleash a more robust and sustained immune response against cancer. Further preclinical studies are warranted to fully characterize its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for combination with other immunotherapies, such as checkpoint inhibitors. The experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other HPK1 inhibitors as a novel class of cancer therapeutics.

References

- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. onclive.com [onclive.com]

- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 4. arcusbio.com [arcusbio.com]

- 5. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

Hpk1-IN-25 and the HPK1 Signaling Pathway: A Technical Guide for Drug Development Professionals

Introduction to Hematopoietic Progenitor Kinase 1 (HPK1)

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells, including T cells, B cells, and dendritic cells (DCs).[1][2][3] It is a member of the Ste20 family of kinases and functions as a critical negative regulator of immune responses.[2][4] Upon activation of lymphocyte antigen receptors, such as the T-cell receptor (TCR) and B-cell receptor (BCR), HPK1 is engaged to attenuate the downstream signaling cascade, effectively acting as an intracellular immune checkpoint.[1][2][5][6] This negative feedback role, combined with its restricted expression in the hematopoietic lineage, makes HPK1 a compelling therapeutic target for enhancing anti-tumor immunity in the field of immuno-oncology.[7][8][9]

The HPK1 Signaling Pathway

The signaling mechanism of HPK1 is best understood in the context of T-cell activation.[4][5]

-

Recruitment and Activation : Following TCR engagement with an antigen, HPK1 is recruited to a signaling complex at the cell membrane.[1] This recruitment is mediated by interactions with adaptor proteins, primarily the Linker for Activated T-cells (LAT) and SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[4][6][10] Within this complex, HPK1 is activated through phosphorylation by upstream kinases like ZAP-70.[4]

-

Downstream Negative Regulation : Once active, HPK1 phosphorylates key downstream substrates to dampen the immune response. Its most critical substrate in T-cells is the adaptor protein SLP-76 at the serine 376 residue (S376).[1][3]

-

SLP-76 Phosphorylation and Degradation : Phosphorylation of SLP-76 by HPK1 creates a binding site for the 14-3-3 family of proteins.[1] The binding of 14-3-3 to phosphorylated SLP-76 leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[1]

-

Signal Attenuation : The degradation of SLP-76 destabilizes the entire TCR signaling complex, which in turn attenuates downstream pathways, including the activation of Phospholipase C gamma 1 (PLCγ1) and the Extracellular signal-regulated kinase (ERK) MAP kinase pathway.[1][10] This ultimately leads to reduced T-cell proliferation and cytokine production, such as Interleukin-2 (IL-2).[1][10]

A similar mechanism exists in B-cells, where HPK1 phosphorylates the SLP-76 homolog, B-cell Linker Protein (BLNK), to negatively regulate BCR signaling.[3][7] Furthermore, loss of HPK1 in dendritic cells (DCs) enhances their antigen presentation capabilities, leading to a more potent anti-tumor immune response.[7][11]

Caption: TCR-mediated HPK1 signaling pathway and point of intervention for this compound.

This compound: A Small Molecule Inhibitor

This compound is a small molecule inhibitor of HPK1, identified as a pyrrolo[2,3-b]pyridine or pyrrolo[2,3-b]pyrazine derivative.[12] It is designed to competitively bind to the ATP-binding site of HPK1, thereby blocking its kinase activity. By inhibiting HPK1, this compound is expected to prevent the phosphorylation and subsequent degradation of SLP-76, leading to sustained TCR signaling and enhanced T-cell effector functions.

Quantitative Data

The primary reported quantitative measure for this compound is its in vitro enzymatic inhibitory activity.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | HPK1 | Enzymatic Activity | 129 | [12][13][14] |

Experimental Protocols

Characterizing the activity of an HPK1 inhibitor like this compound involves a series of biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant HPK1.

Objective: To determine the IC50 value of this compound against HPK1.

Materials:

-

Recombinant human HPK1 enzyme.

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Substrate: A suitable peptide substrate for HPK1 (e.g., a fragment of SLP-76) or a generic substrate like myelin basic protein (MBP).

-

[γ-32P]ATP or [γ-33P]ATP (radiolabeled ATP).

-

This compound serially diluted in DMSO.

-

96-well filter plates (e.g., phosphocellulose).

-

Scintillation counter and scintillation fluid.

Methodology:

-

Prepare a reaction mixture in the kinase buffer containing the recombinant HPK1 enzyme and the peptide substrate.

-

Add serially diluted this compound (or DMSO as a vehicle control) to the wells of the 96-well plate.

-

Dispense the enzyme/substrate mixture into the wells.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to the phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated ATP will be washed away.

-

Wash the wells multiple times with a wash buffer (e.g., dilute phosphoric acid).

-

Dry the plate, add scintillation fluid to each well, and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and plot the data to determine the IC50 value using non-linear regression analysis.

Primary Human T-Cell Activation Assay (IL-2 Production)

This cell-based assay evaluates the functional consequence of HPK1 inhibition on a key T-cell effector function: cytokine production.[9]

Objective: To measure the effect of this compound on IL-2 production in stimulated primary human T-cells.

Materials:

-

Freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs) or purified primary T-cells.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

T-cell stimulation reagents: plate-bound anti-CD3 and soluble anti-CD28 antibodies.

-

This compound serially diluted in DMSO.

-

Human IL-2 ELISA kit.

-

96-well flat-bottom cell culture plates.

Methodology:

-

Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-2 µg/mL in PBS) overnight at 4°C. Wash the wells with PBS before use.

-

Cell Plating: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). Plate the cells (or purified T-cells) in the anti-CD3 coated plate at a density of 1-2 x 10^5 cells/well.

-

Compound Treatment: Add serially diluted this compound to the wells. Include a DMSO vehicle control.

-

Stimulation: Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to all wells (except for an unstimulated control) to provide co-stimulation.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant from each well.

-

IL-2 Measurement: Quantify the concentration of IL-2 in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the IL-2 concentration against the concentration of this compound to determine the dose-dependent effect of the inhibitor on T-cell activation.

Caption: A typical experimental workflow for assessing T-cell activation via IL-2 production.

Conclusion

HPK1 is a well-validated, intracellular immune checkpoint that negatively regulates signaling in multiple hematopoietic cell types. Its inhibition presents a promising strategy for enhancing anti-tumor immunity. Small molecule inhibitors like this compound, which block the kinase activity of HPK1, can reverse this negative regulation, leading to heightened T-cell activation and cytokine production. The technical protocols outlined provide a foundational framework for the preclinical characterization of such inhibitors, enabling researchers and drug developers to quantify their potency and cellular efficacy en route to developing novel cancer immunotherapies.

References

- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 2. What are HPK1 modulators and how do they work? [synapse.patsnap.com]

- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. HPK1 is activated by lymphocyte antigen receptors and negatively regulates AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 8. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HPK1 as a novel target for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound - Immunomart [immunomart.org]

- 14. mybiosource.com [mybiosource.com]

Hpk1-IN-25: A Technical Guide to Target Engagement and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune responses, making it a compelling target for immuno-oncology therapies. HPK1 is predominantly expressed in hematopoietic cells and functions downstream of the T-cell receptor (TCR) and B-cell receptor (BCR) to attenuate signaling pathways that lead to immune cell activation, proliferation, and cytokine production. Pharmacological inhibition of HPK1 is a promising strategy to enhance anti-tumor immunity.

This technical guide focuses on Hpk1-IN-25, a small molecule inhibitor of HPK1. It provides a comprehensive overview of the methodologies and data required to characterize the target engagement and functional activity of this and similar compounds. While specific cellular and functional data for this compound are not extensively available in the public domain, this guide will utilize its known biochemical potency and supplement with representative data from other well-characterized HPK1 inhibitors to illustrate the validation process.

This compound: Compound Profile

This compound is a pyrrolo[2,3-b]pyridine-based inhibitor of HPK1. The primary available quantitative data for this compound is its in vitro enzymatic inhibitory activity.

Table 1: Biochemical Potency of this compound

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | HPK1 | Enzymatic Assay | 129 | [1][2][3] |

HPK1 Signaling Pathway

Understanding the HPK1 signaling cascade is crucial for designing and interpreting target engagement and validation studies. Upon TCR activation, HPK1 is recruited to the immunological synapse and, once activated, phosphorylates key downstream substrates, leading to the dampening of the immune response. A primary and well-validated substrate is the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). Phosphorylation of SLP-76 at Serine 376 by HPK1 leads to its subsequent ubiquitination and degradation, thereby disrupting the formation of the active signaling complex required for T-cell activation. Inhibition of HPK1 prevents this phosphorylation event, leading to sustained SLP-76 signaling and enhanced T-cell function.

Target Engagement and Validation Workflow

A systematic approach is required to validate the on-target activity of an HPK1 inhibitor like this compound, moving from biochemical assays to cellular and functional readouts.

Experimental Protocols and Representative Data

Cellular Target Engagement: pSLP-76 Inhibition Assay

To confirm that this compound engages and inhibits HPK1 within a cellular context, a key experiment is to measure the inhibition of phosphorylation of its direct substrate, SLP-76, at serine 376. This can be performed in cell lines such as Jurkat (a human T-lymphocyte line) or in primary human peripheral blood mononuclear cells (PBMCs).

Table 2: Representative Cellular pSLP-76 Inhibition Data for a Potent HPK1 Inhibitor

| Compound | Cell Type | Assay | EC50 (nM) |

| Representative HPK1 Inhibitor | Jurkat | pSLP-76 (Ser376) Flow Cytometry | 3 |

| Representative HPK1 Inhibitor | Human PBMCs | pSLP-76 (Ser376) ELISA | 32-78 |

Note: Specific pSLP-76 inhibition data for this compound is not publicly available. The data presented are from other published potent and selective HPK1 inhibitors to illustrate expected potency.[4][5]

Detailed Protocol: pSLP-76 Inhibition by Flow Cytometry in Jurkat Cells

1. Cell Culture and Stimulation:

-

Culture Jurkat E6.1 cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Plate Jurkat cells at a density of 1 x 10^6 cells/well in a 96-well plate.

-

Pre-incubate cells with a serial dilution of this compound or vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

-

Stimulate the T-cell receptor by adding anti-CD3/CD28 antibodies (e.g., Dynabeads™ Human T-Activator CD3/CD28) for 15-30 minutes at 37°C.

2. Fixation and Permeabilization:

-

Fix the cells by adding a formaldehyde-based fixation buffer for 10 minutes at room temperature.

-

Permeabilize the cells by adding a methanol-based permeabilization buffer and incubating for 30 minutes on ice.

3. Staining:

-

Wash the cells twice with staining buffer (e.g., PBS with 2% FBS).

-

Stain the cells with a fluorescently conjugated antibody against phospho-SLP-76 (Ser376) for 1 hour at room temperature in the dark.

-

Wash the cells twice with staining buffer.

4. Data Acquisition and Analysis:

-

Resuspend the cells in staining buffer and acquire data on a flow cytometer.

-

Gate on the live, single-cell population.

-

Determine the median fluorescence intensity (MFI) of the pSLP-76 signal for each concentration of the inhibitor.

-

Normalize the MFI values to the vehicle control and plot the dose-response curve to calculate the EC50 value.

Functional Cellular Assay: IL-2 Production

A key functional consequence of relieving HPK1-mediated inhibition is the enhanced production of effector cytokines, such as Interleukin-2 (IL-2), by activated T-cells.

Table 3: Representative Functional Cellular Data for a Potent HPK1 Inhibitor

| Compound | Cell Type | Assay | EC50 (nM) |

| Representative HPK1 Inhibitor | Human PBMCs | IL-2 Production (ELISA) | 1.5-226 |

Note: Specific IL-2 production data for this compound is not publicly available. The data presented are from other published potent and selective HPK1 inhibitors and show a range of reported potencies.[4][5]

Detailed Protocol: IL-2 Production Assay in Human PBMCs

1. Isolation and Culture of PBMCs:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in complete RPMI-1640 medium.

2. Cell Stimulation and Treatment:

-

Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.

-

Pre-incubate cells with a serial dilution of this compound or vehicle control for 1 hour at 37°C.

-

Stimulate the cells with anti-CD3/CD28 antibodies for 48-72 hours at 37°C in a 5% CO2 incubator.

3. Supernatant Collection and Analysis:

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant from each well.

-

Quantify the concentration of IL-2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

4. Data Analysis:

-

Generate a standard curve using the recombinant IL-2 provided in the ELISA kit.

-

Calculate the concentration of IL-2 in each sample based on the standard curve.

-

Plot the IL-2 concentration as a function of the inhibitor concentration and fit a dose-response curve to determine the EC50 value.

Conclusion

The validation of a targeted inhibitor like this compound requires a multi-faceted approach that bridges its biochemical activity with cellular target engagement and functional consequences. While the publicly available data on this compound is currently limited to its enzymatic IC50, the experimental framework and representative data provided in this guide offer a clear roadmap for the comprehensive evaluation of this and other novel HPK1 inhibitors. The assays described, from measuring the direct phosphorylation of SLP-76 to quantifying the downstream functional output of IL-2 production, are essential for confirming the mechanism of action and therapeutic potential of these promising immuno-oncology drug candidates. Further studies are warranted to fully elucidate the cellular and in vivo efficacy of this compound.

References

Exploring the function of HPK1 in immune regulation

An In-depth Technical Guide to the Function of Hematopoietic Progenitor Kinase 1 (HPK1) in Immune Regulation

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] As a member of the Ste20 kinase family, HPK1 is a critical intracellular negative regulator of immune responses.[3][4] It plays a pivotal role in modulating signal transduction pathways in various immune cells, including T cells, B cells, and dendritic cells (DCs).[3][5][6][7] By acting as a crucial checkpoint, HPK1 attenuates the activation signals originating from the T cell receptor (TCR) and B cell receptor (BCR), thereby maintaining immune homeostasis.[6][8]

Recent research has highlighted HPK1's role in tumor immunology. By dampening anti-tumor immune responses, HPK1 can be exploited by cancers to evade immune surveillance.[8][9] This has positioned HPK1 as a compelling therapeutic target for immuno-oncology.[10][11] The development of small molecule inhibitors targeting HPK1's kinase activity aims to unleash the full potential of the immune system against cancer.[8][12] This guide provides a comprehensive overview of HPK1's function, its signaling pathways, quantitative effects on immune cells, and detailed experimental protocols for its study.

HPK1 Function in T Lymphocytes

HPK1 is a key negative feedback regulator in T cell receptor (TCR) signaling.[12][13] Upon TCR engagement, HPK1 is recruited to the plasma membrane and integrated into the signaling complex by adaptor proteins, most notably the Linker for Activation of T cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[14][15][16] Once activated, HPK1 phosphorylates SLP-76 at serine 376.[1][2][13][17] This phosphorylation event creates a binding site for 14-3-3 proteins, which leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[1][13] The disruption of the SLP-76 signalosome effectively terminates the TCR signal, attenuating downstream pathways such as the phosphorylation of Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK).[1][14]

Genetic ablation or pharmacological inhibition of HPK1 in T cells leads to a state of hyper-responsiveness.[10] HPK1-deficient T cells exhibit enhanced proliferation, increased production of Th1 cytokines like IL-2 and IFN-γ, and sustained activation of downstream signaling pathways upon TCR stimulation.[10][13][18]

HPK1 Function in B Lymphocytes

Analogous to its role in T cells, HPK1 negatively regulates B cell receptor (BCR) signaling.[1][9] Following BCR stimulation, HPK1 is activated through its interaction with the B cell linker protein (BLNK), a homolog of SLP-76.[19][20][21] Activated HPK1 phosphorylates BLNK on threonine 152, which facilitates the binding of 14-3-3 proteins and leads to the ubiquitination and subsequent degradation of BLNK.[20][21] This action dampens downstream signaling cascades, including the activation of MAPKs (ERK, p38, JNK) and IκB kinase.[20][21] Consequently, HPK1-deficient B cells exhibit hyper-proliferation and enhanced activation upon BCR ligation.[20][21][22]

HPK1 Function in Dendritic Cells (DCs)

HPK1 also acts as a negative regulator of dendritic cell (DC) activation and function.[23] Studies using HPK1-deficient (HPK1-/-) bone marrow-derived DCs (BMDCs) have revealed that these cells are superior in stimulating T cell proliferation compared to their wild-type counterparts.[23][24] Matured HPK1-/- BMDCs exhibit higher expression levels of co-stimulatory molecules such as CD80 and CD86, and the MHC class II molecule I-A(b).[23][24] Furthermore, they produce greater amounts of pro-inflammatory cytokines, including IL-12, IL-1β, TNF-α, and IL-6.[23][24] HPK1-/- BMDCs are also significantly more resistant to LPS-induced apoptosis.[23][24] These enhanced characteristics make HPK1-deficient DCs more effective at priming anti-tumor immune responses, highlighting HPK1 as a potential target for improving DC-based cancer immunotherapies.[10][23][24]

HPK1 in Regulatory T Cells (Tregs)

The function of HPK1 extends to regulatory T cells (Tregs). Loss of HPK1 in Tregs impairs their suppressive function.[13] HPK1−/− Tregs are less capable of inhibiting the proliferation of effector T cells.[9][13] Upon TCR engagement, these cells display elevated and sustained phosphorylation of Erk and the NF-κB subunit p65/RelA.[13] Moreover, HPK1−/− Tregs exhibit an atypical cytokine expression profile, producing pro-inflammatory cytokines and chemokines such as IL-2, IFN-γ, CCL3, and CCL4, which are not characteristic of normal Treg function.[9][13] This suggests that HPK1 is important for maintaining the functional integrity and suppressive phenotype of Tregs.[13]

Quantitative Data on HPK1 Function

The functional consequences of HPK1 loss or inhibition have been quantified across various studies. The following tables summarize key findings.

Table 1: Effects of HPK1 Deficiency on Dendritic Cell Phenotype and Function

| Parameter | Cell Type | Condition | Observation | Reference(s) |

| Co-stimulatory Molecules | HPK1-/- BMDCs | LPS-matured | Higher expression of CD80, CD86, I-Ab vs. WT | [23],[24] |

| Pro-inflammatory Cytokines | HPK1-/- BMDCs | LPS-matured | Increased production of IL-12, IL-1β, TNF-α, IL-6 vs. WT | [23],[24] |

| T Cell Stimulation | HPK1-/- BMDCs | Co-culture | Superior stimulation of T cell proliferation vs. WT | [23],[24] |

| Apoptosis | HPK1-/- BMDCs | LPS-induced | Significantly resistant to apoptosis vs. WT | [23],[24] |

Table 2: Effects of HPK1 Deficiency/Inhibition on T and B Cell Function

| Parameter | Cell Type | Condition | Observation | Reference(s) |

| IL-2 Production | HPK1-/- Jurkat T cells | Anti-CD3/CD28 | Significantly increased IL-2 production vs. control | [1],[25] |

| IFN-γ Production | HPK1-/- primary human T cells | + pembrolizumab | Enhanced IFN-γ secretion vs. knockout alone | [25] |

| Proliferation | HPK1-/- B cells | Anti-IgM stimulation | Significantly enhanced proliferation vs. WT | [22] |

| Activation Markers (CD69, CD25) | HPK1-/- B cells | Anti-IgM stimulation | Significantly increased expression vs. WT | [22] |

| ERK/PLCγ1 Phosphorylation | HPK1-/- Jurkat T cells | TCR stimulation | Significantly increased and sustained phosphorylation vs. control | [1] |

Table 3: Potency of Select HPK1 Inhibitors

| Inhibitor | Assay Type | IC50 | Reference(s) |

| ISR-05 | Kinase Inhibition Assay | 24.2 ± 5.07 µM | [5],[7] |

| ISR-03 | Kinase Inhibition Assay | 43.9 ± 0.134 µM | [5],[7] |

Experimental Protocols

Detailed methodologies are crucial for studying HPK1 function. Below are protocols for key experiments.

Protocol 1: In Vitro HPK1 Kinase Assay (ADP-Glo™ Method)

This protocol is adapted from commercially available luminescent kinase assays that measure ADP production as an indicator of kinase activity.[4][26]

Objective: To measure the enzymatic activity of purified HPK1 and assess the potency of small molecule inhibitors.

Materials:

-

Purified recombinant HPK1 enzyme (e.g., amino acids 1-346)[16][26]

-

Kinase Substrate: Myelin Basic Protein (MBP)[26]

-

ATP solution (e.g., 500 µM stock)[26]

-

5x Kinase Assay Buffer (composition may vary, typically includes Tris-HCl, MgCl2, DTT)[26]

-

Test Inhibitor (dissolved in DMSO)

-

ADP-Glo™ Reagent and Kinase Detection Reagent[4]

-

384-well or 96-well white assay plates[26]

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water. Keep on ice.

-

Prepare a Master Mix containing 1x Kinase Assay Buffer, ATP, and the MBP substrate. The final ATP concentration is typically around 10 µM.[4]

-

Dilute the HPK1 enzyme to the desired working concentration (e.g., 3 ng/µl) in 1x Kinase Assay Buffer.[26] Keep on ice.

-

Prepare serial dilutions of the test inhibitor in 1x Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 10%). The final DMSO concentration in the assay should not exceed 1%.[26]

-

-

Kinase Reaction:

-

Add 2.5 µl of the diluted test inhibitor or vehicle (for positive and blank controls) to the appropriate wells of the assay plate.

-

To initiate the reaction, add 10 µl of the diluted HPK1 enzyme to the "Test Inhibitor" and "Positive Control" wells.

-

Add 10 µl of 1x Kinase Assay Buffer without enzyme to the "Blank" wells.[26]

-

Add the Master Mix (containing substrate and ATP) to all wells.

-

Incubate the plate at 30°C or room temperature for 45-60 minutes.[4][26]

-

-

Signal Detection:

-

Stop the kinase reaction by adding 25 µl of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.

-

Incubate at room temperature for 40-45 minutes.[26]

-

Add 50 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal.

-

Incubate at room temperature for another 30-45 minutes.[4][26]

-

Read the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the "Blank" reading from all other measurements.

-

The luminescent signal is directly proportional to HPK1 activity.

-

For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: Cellular Target Engagement Assay (pSLP-76 Flow Cytometry)

This protocol describes how to measure the phosphorylation of HPK1's direct substrate, SLP-76, in cells to confirm target engagement by an inhibitor.[17]

Objective: To quantify the inhibition of HPK1 kinase activity within a cellular context.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T cells.

-

Cell culture medium (e.g., RPMI-1640 + 10% FBS).

-

T cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies).

-

HPK1 inhibitor.

-

Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™).

-

Fluorescently conjugated antibody against phospho-SLP-76 (Ser376).

-

Fluorescently conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8).

-

Flow cytometer.

Procedure:

-

Cell Treatment:

-

Culture PBMCs or Jurkat cells under standard conditions.

-

Pre-incubate cells with various concentrations of the HPK1 inhibitor or vehicle (DMSO) for 1-2 hours.

-

-

Cell Stimulation:

-

Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 5-15 minutes) to induce TCR signaling and HPK1 activation.

-

-

Fixation and Permeabilization:

-

Immediately after stimulation, fix the cells by adding a fixation buffer to stop all enzymatic activity. Incubate for 15-20 minutes at room temperature.

-

Wash the cells with staining buffer (e.g., PBS + 2% FBS).

-

Permeabilize the cells by resuspending them in a permeabilization buffer. This allows antibodies to access intracellular targets.

-

-

Intracellular Staining:

-

Add the fluorescently conjugated anti-pSLP-76 (Ser376) antibody to the permeabilized cells.

-

If using PBMCs, co-stain with antibodies against surface markers like CD3, CD4, or CD8 to gate on specific T cell populations.

-

Incubate for 30-60 minutes at 4°C in the dark.

-

-

Data Acquisition and Analysis:

-

Wash the cells to remove unbound antibodies.

-

Resuspend the cells in staining buffer and acquire data on a flow cytometer.

-

Gate on the T cell population of interest (e.g., CD3+ cells).

-

Measure the median fluorescence intensity (MFI) of the pSLP-76 signal in the stimulated vs. unstimulated and inhibitor-treated vs. vehicle-treated samples.

-

A decrease in the pSLP-76 MFI in inhibitor-treated cells indicates successful target engagement.

-

Conclusion

HPK1 has unequivocally emerged as a central negative regulator in the adaptive immune system. Its inhibitory influence spans T cells, B cells, and dendritic cells, making it a critical node for controlling the threshold and duration of immune responses. The detailed molecular mechanisms, particularly the phosphorylation and subsequent degradation of key adaptor proteins like SLP-76 and BLNK, provide a clear rationale for its function. The compelling preclinical data from knockout and kinase-dead models, demonstrating enhanced anti-tumor immunity, firmly establishes HPK1 as a high-value target for cancer immunotherapy.[1][10][14] The ongoing development of selective small molecule inhibitors offers a promising therapeutic strategy to overcome immune suppression within the tumor microenvironment and potentiate the efficacy of existing immunotherapies.[12][15] Continued research and clinical evaluation of these inhibitors will be crucial in translating our understanding of HPK1 biology into tangible benefits for patients.

References

- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Hematopoietic Progenitor Kinase 1 in Tumor Immunology: A Medicinal Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biofeng.com [biofeng.com]

- 5. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation [mdpi.com]

- 6. What are HPK1 modulators and how do they work? [synapse.patsnap.com]

- 7. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]

- 9. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 10. HPK1 as a novel target for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HPK1 Inhibitors - Pipeline Insight, 2025 - Research and Markets [researchandmarkets.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Down-regulation of B cell receptor signaling by hematopoietic progenitor kinase 1 (HPK1)-mediated phosphorylation and ubiquitination of activated B cell linker protein (BLNK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. [PDF] Hematopoietic Progenitor Kinase 1 Is a Negative Regulator of Dendritic Cell Activation | Semantic Scholar [semanticscholar.org]

- 24. Hematopoietic progenitor kinase 1 is a negative regulator of dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. aacrjournals.org [aacrjournals.org]

- 26. bpsbioscience.com [bpsbioscience.com]

The Role of Hpk1-IN-25 in T-Cell Activation and Exhaustion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell function. Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity. Hpk1-IN-25 is a potent inhibitor of HPK1 with a reported IC50 of 129 nM.[1][2][3] This technical guide provides an in-depth overview of the role of HPK1 in T-cell activation and exhaustion, and by extension, the therapeutic potential of inhibitors like this compound. Due to the limited publicly available data specifically on this compound's effects on T-cells, this document will draw upon the broader knowledge of HPK1 function and data from other well-characterized HPK1 inhibitors to illustrate the expected biological consequences and experimental approaches.

Introduction: HPK1 as a Negative Regulator of T-Cell Signaling

HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a key intracellular immune checkpoint that attenuates T-cell receptor (TCR) signaling.[4][5] Upon TCR engagement, HPK1 is recruited to the signaling complex where it becomes activated.[6][7] Its primary substrate in T-cells is the linker for activation of T-cells (LAT) signaling complex component, SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[8] HPK1 phosphorylates SLP-76 at Serine 376, which leads to the recruitment of the 14-3-3 protein and subsequent ubiquitination and proteasomal degradation of SLP-76.[6][7][8] This cascade of events effectively dampens the T-cell activation signal, leading to reduced cytokine production, proliferation, and effector function.[6][9]

Genetic knockout or pharmacological inhibition of HPK1 has been shown to enhance T-cell activation, cytokine production (e.g., IL-2, IFN-γ, TNF-α), and anti-tumor immunity.[10][11][12] Furthermore, HPK1 inhibition can overcome the immunosuppressive tumor microenvironment, for instance, by reversing the inhibitory effects of prostaglandin E2 (PGE2) and adenosine.[13][14] High HPK1 expression has been correlated with increased T-cell exhaustion, making it an attractive target for reinvigorating exhausted T-cells.[5]

This compound: A Potent HPK1 Inhibitor

This compound is a small molecule inhibitor of HPK1 with a reported half-maximal inhibitory concentration (IC50) of 129 nM in enzymatic assays.[1][2][3] While detailed cellular and in vivo studies on this compound are not extensively published, its potency suggests it can serve as a valuable tool for studying the biological consequences of HPK1 inhibition. The following sections will detail the expected effects of potent HPK1 inhibitors like this compound on T-cell function, based on data from other inhibitors.

Data Presentation: Effects of HPK1 Inhibition on T-Cell Function

The following tables summarize quantitative data from studies on various HPK1 inhibitors, which can be considered indicative of the potential effects of this compound.

Table 1: In Vitro Efficacy of HPK1 Inhibitors on T-Cell Activation

| Compound | Assay | Cell Type | Readout | Potency (EC50/IC50) | Reference |

| Compound 1 | IL-2 Production | Human PBMCs | IL-2 ELISA | 226 nM (EC50) | [11] |

| Compound 1 | pSLP-76 Inhibition | Human PBMCs | ELISA | 32 nM (EC50) | [11] |

| BGB-15025 | Kinase Activity | Biochemical | Biochemical Assay | 1.04 nM (IC50) | [10] |

| KHK-6 | Kinase Activity | Biochemical | Biochemical Assay | 20 nM (IC50) | [8] |

| This compound | Kinase Activity | Biochemical | Enzymatic Assay | 129 nM (IC50) | [1][2][3] |

Table 2: Effects of HPK1 Inhibition on T-Cell Cytokine Production and Marker Expression

| Compound | Cell Type | Treatment | Effect on IL-2 | Effect on IFN-γ | Effect on CD69 | Reference |

| Compound 1 | Human CD8+ T-cells | TCR stimulation + Compound 1 | Increased | Increased | Increased | [13] |

| BGB-15025 | T-cells | TCR stimulation + BGB-15025 | Increased | - | - | [10] |

| KHK-6 | Human PBMCs | TCR stimulation + KHK-6 | Increased | Increased | Increased | [8] |

Signaling Pathways and Experimental Workflows

HPK1 Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of HPK1 in negatively regulating the TCR signaling pathway.

Experimental Workflow for Assessing this compound Activity

This diagram outlines a typical experimental workflow to characterize the effects of an HPK1 inhibitor on T-cell function.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize HPK1 inhibitors. While not specific to this compound, they provide a framework for its evaluation.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the IC50 of this compound against recombinant HPK1.

-

Methodology: A common method is a radiometric kinase assay (e.g., HotSpot™) or a luminescence-based assay (e.g., Kinase-Glo®).

-

Recombinant human HPK1 enzyme is incubated with a substrate (e.g., Myelin Basic Protein) and ATP.[15]

-

This compound is added at various concentrations.

-

The reaction is allowed to proceed, and the amount of ATP consumed (luminescence-based) or substrate phosphorylation (radiometric) is measured.

-

The percentage of kinase activity inhibition is calculated relative to a DMSO control, and the IC50 value is determined by non-linear regression analysis.[16][17]

-

Cellular Phospho-SLP-76 (Ser376) Assay

-

Objective: To measure the inhibition of HPK1 activity in a cellular context.

-

Methodology:

-

Jurkat T-cells, which endogenously express HPK1, are pre-incubated with varying concentrations of this compound.[18]

-

T-cells are then stimulated with anti-CD3/CD28 antibodies to activate the TCR signaling pathway and induce HPK1 activity.[18]

-

Cells are lysed, and the level of phosphorylated SLP-76 at Serine 376 is quantified using methods like Western blotting or a sandwich ELISA with a phospho-specific antibody.[6][18]

-

The EC50 for pSLP-76 inhibition is calculated.

-

T-Cell Proliferation Assay

-

Objective: To assess the effect of this compound on T-cell proliferation.

-

Methodology:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ and CD8+ T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE).

-

The labeled cells are stimulated with anti-CD3/CD28 antibodies in the presence of different concentrations of this compound.

-

After a period of incubation (typically 3-5 days), the dilution of CFSE, which corresponds to cell division, is measured by flow cytometry.

-

A decrease in the CFSE mean fluorescence intensity indicates increased proliferation.

-

Cytokine Production Assay

-

Objective: To measure the impact of this compound on the production of key T-cell cytokines.

-

Methodology:

-

PBMCs or isolated T-cells are stimulated with anti-CD3/CD28 in the presence of this compound.

-

After 24-72 hours, the cell culture supernatant is collected.

-

The concentration of cytokines such as IL-2, IFN-γ, and TNF-α is quantified using Enzyme-Linked Immunosorbent Assay (ELISA), Cytometric Bead Array (CBA), or a multiplex immunoassay platform (e.g., Luminex).[6][19]

-

T-Cell Exhaustion Reversal Assay

-

Objective: To determine if this compound can restore the function of exhausted T-cells.

-

Methodology:

-

T-cells from healthy donors or cancer patients are chronically stimulated in vitro with anti-CD3/CD28 to induce an exhausted phenotype, characterized by high expression of inhibitory receptors like PD-1, TIM-3, and LAG-3, and reduced effector function.

-

These exhausted T-cells are then re-stimulated in the presence or absence of this compound.

-

The restoration of function is assessed by measuring the increase in cytokine production (e.g., IFN-γ) and proliferation.

-

Changes in the expression of exhaustion markers can also be monitored by flow cytometry.

-

Conclusion and Future Directions

HPK1 is a well-validated negative regulator of T-cell activation, and its inhibition represents a compelling strategy to enhance anti-tumor immunity. This compound is a potent inhibitor of HPK1's kinase activity. While specific cellular data for this compound is limited in the public domain, the extensive research on other HPK1 inhibitors strongly suggests that this compound has the potential to augment T-cell activation, increase cytokine production, and potentially reverse T-cell exhaustion.

Future research should focus on a comprehensive characterization of this compound's activity in various in vitro T-cell functional assays and in vivo pre-clinical cancer models. Of particular interest will be its ability to synergize with existing immunotherapies, such as PD-1/PD-L1 checkpoint inhibitors, to further enhance anti-tumor responses. The detailed experimental protocols provided in this guide offer a roadmap for such investigations, which will be crucial in determining the full therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.org]

- 3. mybiosource.com [mybiosource.com]

- 4. MX2023000025A - Hpk1 inhibitors and uses thereof. - Google Patents [patents.google.com]

- 5. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]